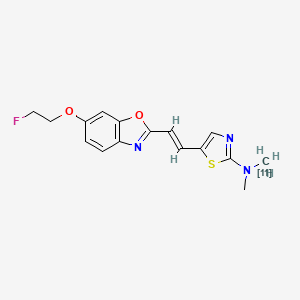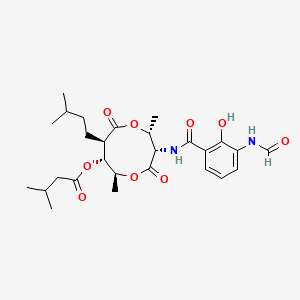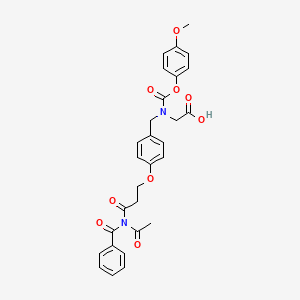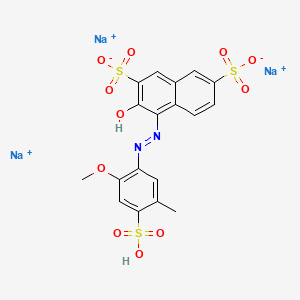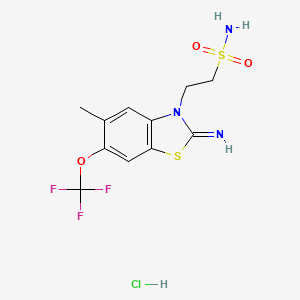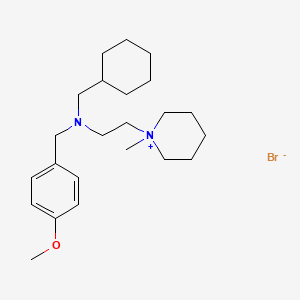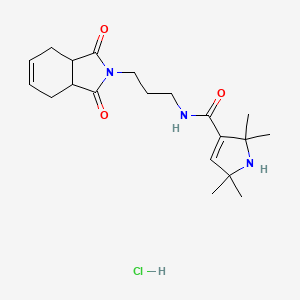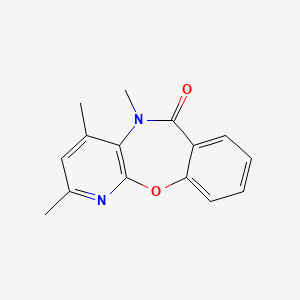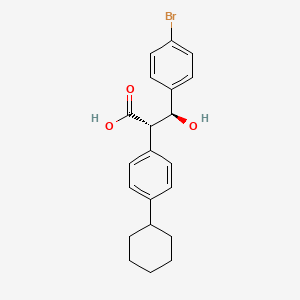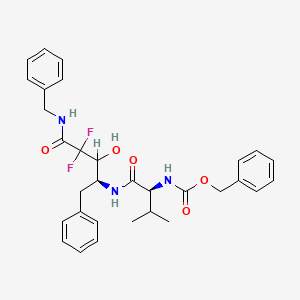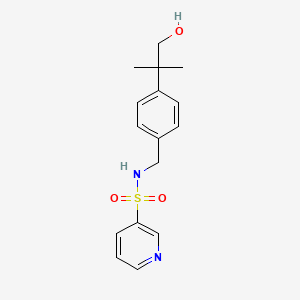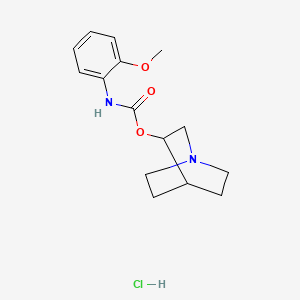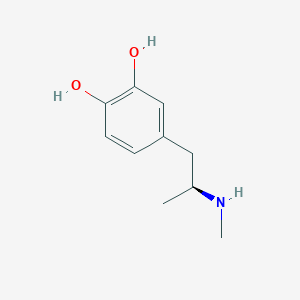
(s)-3,4-Dihydroxymethamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,4-Dihydroxymethamphetamine is a chemical compound known for its significant role in various scientific fields It is a derivative of methamphetamine and is characterized by the presence of two hydroxyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,4-Dihydroxymethamphetamine typically involves the hydroxylation of methamphetamine. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to achieve the hydroxylation. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial production.
化学反应分析
Types of Reactions: (S)-3,4-Dihydroxymethamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as methoxy groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce methoxy derivatives.
科学研究应用
(S)-3,4-Dihydroxymethamphetamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (S)-3,4-Dihydroxymethamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine pathways, leading to increased levels of these neurotransmitters. This interaction results in various physiological effects, including enhanced mood and increased alertness. The compound’s ability to cross the blood-brain barrier and its affinity for specific receptors are key factors in its mechanism of action.
相似化合物的比较
(S)-3,4-Dihydroxymethamphetamine can be compared to other similar compounds such as:
Methamphetamine: While methamphetamine lacks the hydroxyl groups, this compound has additional functional groups that confer different chemical and biological properties.
3,4-Methylenedioxyamphetamine (MDA): MDA has a methylenedioxy group instead of hydroxyl groups, leading to distinct pharmacological effects.
Dopamine: As a neurotransmitter, dopamine shares structural similarities but differs significantly in its biological role and effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its reactivity and interaction with biological systems.
属性
CAS 编号 |
20521-18-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
4-[(2S)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m0/s1 |
InChI 键 |
NTCPGTZTPGFNOM-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)O)NC |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


